![molecular formula C26H28N2O5S2 B2784101 (Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate CAS No. 300378-25-0](/img/structure/B2784101.png)
(Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate
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Description
The compound is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring . The molecule also contains methoxybenzylidene moieties, which are often found in various organic compounds .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, certain zinc (II) complexes containing 4-methoxybenzylidene moieties have been synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .
Scientific Research Applications
Tyrosinase Inhibition
Based on the fact that substances with a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif confer strong tyrosinase inhibitory activity, benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analogs were prepared as potential tyrosinase inhibitors . Four analogs inhibited mushroom tyrosinase strongly . This suggests that our compound could potentially be used in the development of treatments for conditions related to tyrosinase activity, such as certain skin disorders.
Antioxidant Activities
In addition to their tyrosinase inhibitory activity, some analogs exhibited strong antioxidant efficacy, similar to that of the positive controls . This indicates that our compound could be explored for its potential antioxidant properties, which could be beneficial in various health-related applications.
Phase Transition Studies
The compound’s structure and properties make it interesting for phase transition studies. For example, a similar compound, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), was confined within porous silica materials to investigate its phase transition . The phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA . This suggests that our compound could also be used in similar studies to understand phase transitions at the nanoscale.
Liquid Crystal Research
The compound’s structure is similar to that of certain liquid crystals, which have attracted great interest in recent years due to their applications, such as in optical displays . Therefore, our compound could potentially be used in the development of new liquid crystal materials.
Drug Development
The compound’s structure and properties suggest that it could be used in the development of new drugs. For example, similar compounds have been synthesized and their structures elucidated for potential use in drug development .
Nanotechnology
Given the compound’s potential for phase transition studies and its interaction with nanoscale structures like porous silica materials , it could be explored for various applications in nanotechnology.
properties
IUPAC Name |
ethyl 4-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S2/c1-3-33-25(31)19-10-12-20(13-11-19)27-23(29)7-5-4-6-16-28-24(30)22(35-26(28)34)17-18-8-14-21(32-2)15-9-18/h8-15,17H,3-7,16H2,1-2H3,(H,27,29)/b22-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPPAFHQURVAK-XLNRJJMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate |
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